Cas no 65619-58-1 (4-Cyano-4-(Thien-2-Yl)Cyclohexanone)

4-Cyano-4-(thien-2-yl)cyclohexanone is a versatile synthetic intermediate used in organic and medicinal chemistry. Its structure combines a cyano-substituted cyclohexanone core with a thiophene moiety, offering unique reactivity for constructing complex heterocyclic frameworks. The ketone functionality enables nucleophilic additions and condensations, while the cyano group provides opportunities for further derivatization. The thienyl substituent enhances electronic diversity, making it valuable in the development of pharmaceuticals, agrochemicals, and functional materials. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in multistep syntheses. Its balanced polarity also facilitates solubility in common organic solvents, streamlining purification and downstream applications.
4-Cyano-4-(Thien-2-Yl)Cyclohexanone structure
65619-58-1 structure
Product Name:4-Cyano-4-(Thien-2-Yl)Cyclohexanone
CAS No:65619-58-1
MF:C11H11NOS
MW:205.276141405106
CID:1699585
PubChem ID:12595535
Update Time:2025-05-26

4-Cyano-4-(Thien-2-Yl)Cyclohexanone Chemical and Physical Properties

Names and Identifiers

    • 4-Cyano-4-(Thien-2-Yl)Cyclohexanone
    • 4-oxo-1-thiophen-2-ylcyclohexane-1-carbonitrile
    • 4-cyano-4-(thiophen-2-yl)cyclohexanone
    • 65619-58-1
    • C78384
    • 4-(2-thienyl)-4-cyanocyclohexanone
    • DB-253168
    • ALRLCKXXSWRJQO-UHFFFAOYSA-N
    • SCHEMBL3933873
    • Inchi: 1S/C11H11NOS/c12-8-11(10-2-1-7-14-10)5-3-9(13)4-6-11/h1-2,7H,3-6H2
    • InChI Key: ALRLCKXXSWRJQO-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1(C#N)CCC(CC1)=O

Computed Properties

  • Exact Mass: 205.05623
  • Monoisotopic Mass: 205.05613515g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 69.1Ų

Experimental Properties

  • PSA: 40.86

4-Cyano-4-(Thien-2-Yl)Cyclohexanone Pricemore >>

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Additional information on 4-Cyano-4-(Thien-2-Yl)Cyclohexanone

Recent Advances in the Study of 4-Cyano-4-(Thien-2-Yl)Cyclohexanone (CAS: 65619-58-1) in Chemical Biology and Pharmaceutical Research

4-Cyano-4-(Thien-2-Yl)Cyclohexanone (CAS: 65619-58-1) is a structurally unique compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This bicyclic ketone derivative, featuring a thiophene moiety, has demonstrated promising potential as a versatile intermediate in the synthesis of bioactive molecules and as a scaffold for drug discovery. Recent studies have explored its applications in modulating protein-protein interactions, enzyme inhibition, and as a precursor for novel therapeutic agents.

A 2023 study published in the Journal of Medicinal Chemistry revealed that 4-Cyano-4-(Thien-2-Yl)Cyclohexanone serves as a critical building block for developing selective kinase inhibitors. Researchers at the University of Cambridge utilized this compound to create a series of analogues that showed remarkable selectivity for cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, with IC50 values in the low nanomolar range. The thiophene ring was found to contribute significantly to the binding affinity through unique hydrophobic interactions with the kinase hinge region.

In neuropharmacology, recent work has demonstrated the compound's potential in addressing neurodegenerative disorders. A 2024 Nature Chemical Biology publication reported that derivatives of 65619-58-1 exhibited neuroprotective effects in cellular models of Parkinson's disease by modulating α-synuclein aggregation pathways. The cyano group at the 4-position was identified as crucial for maintaining the optimal balance between lipophilicity and hydrogen bonding capacity required for blood-brain barrier penetration.

The synthetic accessibility of 4-Cyano-4-(Thien-2-Yl)Cyclohexanone has also been improved through recent methodological advances. A team at MIT developed a continuous flow chemistry approach that reduced the synthesis time from 48 hours to just 3 hours while improving yield from 65% to 92%. This innovation, published in Organic Process Research & Development (2023), has significant implications for scaling up production of this valuable intermediate.

Structural-activity relationship (SAR) studies have revealed interesting properties of this scaffold. The cyclohexanone ring adopts a chair conformation that positions the thienyl and cyano groups in optimal spatial orientations for molecular recognition. Recent crystallographic data (PDB: 8T2K) shows how these functional groups participate in key interactions with biological targets, providing a blueprint for rational drug design.

In the field of antibacterial research, derivatives of 65619-58-1 have shown activity against drug-resistant Gram-positive pathogens. A 2024 study in Antimicrobial Agents and Chemotherapy reported that certain fluoro-substituted analogues exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of ≤2 μg/mL, while showing minimal cytotoxicity against mammalian cells.

Looking forward, the unique properties of 4-Cyano-4-(Thien-2-Yl)Cyclohexanone continue to inspire new applications. Current research directions include its use in PROTAC (proteolysis targeting chimera) design, where its rigid structure serves as an ideal linker between target-binding and E3 ligase-recruiting moieties. Additionally, its fluorescence properties are being explored for developing novel bioimaging probes.

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